Gadobutrol Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadobutrol is a gadolinium-based MRI contrast agent (GBCA) used in diagnostic magnetic resonance imaging (MRI) in adults and children. It provides contrast enhancement during cranial, spinal, breast, or other investigations . In the central nervous system, Gadobutrol works by highlighting any areas with disrupted blood brain barrier (BBB) and/or abnormal vascularity .
Synthesis Analysis
The synthesis of Gadobutrol involves reacting the starting material cyclen (1,4,7,10-tetraazacyclododecane) with 4,4-dimethyl-3,5,8-trioxabicyclo [5,1,0]octane and lithium chloride in isopropanol at elevated temperatures . The crude product is then isolated and dried at 46°-48°C .Molecular Structure Analysis
Gadobutrol has a chemical formula of C18H31GdN4O9 and a molecular weight of 604.72 g/mol . It has a macrocyclic framework and is neutral .Chemical Reactions Analysis
Gadobutrol is a water-soluble, highly hydrophilic compound with a partition coefficient between n-butanol and buffer at pH 7.6 of 0.006 .Physical And Chemical Properties Analysis
Gadobutrol is a solid substance with a characteristic odor . It is highly hydrophilic and water-soluble .Scientific Research Applications
Renal Tolerance in Patients with Impaired Renal Function : Gadobutrol has been shown to be a safe MRI contrast agent in patients with impaired renal function. Even in those with marginal excretory function, it does not require prehydration or treatment with diuretics or hemodialysis after administration (Tombach et al., 2001).
Safe Application in Healthy Volunteers : Studies have demonstrated that gadobutrol is well tolerated in healthy volunteers, even at high doses. Its pharmacokinetics indicate that it is predominantly excreted through glomerular filtration, suggesting its safety as an MRI contrast agent (Staks et al., 1994).
Use in Contrast-Enhanced MRI and MRA : Gadobutrol is effective in contrast-enhanced MRI and MRA for visualizing pathological lesions and evaluating vascular perfusion and flow-related abnormalities. It is suitable for a broad spectrum of patients, including those with moderate or severe renal or hepatic impairment or cardiovascular disease (Scott, 2018).
Application in Brain Tumor Diagnosis : Gadobutrol has been used effectively for the differentiation of primary brain tumors and in identifying metastatic lesions. It improves the contrast between lesion and brain tissue, aiding in accurate diagnosis and treatment planning (Lemke et al., 1997).
Assessment of Cerebrospinal Fluid Tracer Clearance : It has clinical applications in estimating cerebrospinal fluid tracer clearance, which is important for predicting excretion of intrathecal drugs and metabolic solutes from brain metabolism (Eide et al., 2021).
Safety in Pediatric Patients : Gadobutrol has been found to be safe and well-tolerated in pediatric patients, including term newborns, for various MRI applications. No dose adjustment is necessary compared to adults (Hahn et al., 2009).
Use in Patients Requiring Hemodialysis : It has been shown to be safe and effectively removed by hemodialysis in patients with end-stage renal failure, making it a suitable contrast agent for this patient group (Tombach et al., 2002).
Safety in Various Patient Populations : Extensive safety analysis of gadobutrol in clinical trials and postmarketing surveillance has shown it to be well-tolerated with a favorable safety profile in various patient groups, including those with allergies, renal impairment, hepatic impairment, or cardiovascular disease (Endrikat et al., 2016).
Alternative Contrast Agent for Digital Subtraction Dacryocystography : Gadobutrol has been successfully applied as a contrast medium for digital subtraction dacryocystography in patients with allergies to iodinated contrast agents (Priebe et al., 2002).
Toxicological Safety Evaluation : Preclinical studies have shown that gadobutrol is well-tolerated with high safety margins between the diagnostic dose in humans and the doses showing effects in animal studies. It has shown no indications of potential genotoxic, contact allergenic, or immunotoxic effects (Wack et al., 2012).
Safety And Hazards
Gadobutrol can cause a life-threatening condition in people with advanced kidney disease. Your doctor may check your kidney function before you receive gadobutrol . It can stay in your body for months or years after you receive this medicine. It is not known whether this could cause any health problems in people with normal kidneys .
Future Directions
Gadobutrol has been extensively used in clinical trials and real-world settings for over 20 years. It has a low risk for developing nephrogenic systemic fibrosis (NSF), making it an effective and safe diagnostic GBCA for use in CE MRI and MRA to visualize pathological lesions and vascular perfusion and flow-related abnormalities in all body regions in a broad spectrum of patients .
properties
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKUDJWFTFYTQQ-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33GdN4O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gadobutrol Monohydrate |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.